6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Description
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative featuring a reactive carbonyl chloride group at the 4-position, a bromine atom at the 6-position, and a 2,4-dimethoxyphenyl substituent at the 2-position of the quinoline core. Conversion of the carboxylic acid (-COOH) to the carbonyl chloride (-COCl) group would yield the target compound with an approximate molecular formula of C₁₈H₁₃BrClNO₄ and a molecular weight of 406.66 g/mol.
The 2,4-dimethoxyphenyl group contributes electron-donating methoxy substituents, which may influence the compound’s electronic properties and reactivity. As an acyl chloride, this compound is highly reactive toward nucleophiles, making it a valuable intermediate in synthesizing amides, esters, or other derivatives for pharmaceutical or materials science applications .
Properties
IUPAC Name |
6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO3/c1-23-11-4-5-12(17(8-11)24-2)16-9-14(18(20)22)13-7-10(19)3-6-15(13)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJIXYXHNXFBTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the bromination of 2-(2,4-dimethoxyphenyl)quinoline to introduce the bromine atom at the 6-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The quinoline core can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The bromine atom at the 6-position makes this compound a candidate for Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for introducing the carbonyl chloride group.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products
Amides and Esters: Formed from substitution reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemical Reactions
This compound can undergo various types of reactions:
- Substitution Reactions : The carbonyl chloride can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
- Oxidation and Reduction : The quinoline core may participate in oxidation and reduction reactions.
- Coupling Reactions : The bromine atom at the 6-position allows for Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds.
Major Products
The reactions involving this compound yield several significant products:
- Amides and Esters from substitution reactions.
- Biaryl Compounds from coupling reactions.
Organic Chemistry
In organic synthesis, 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride serves as a versatile building block. Its ability to undergo various coupling reactions makes it valuable for constructing complex organic molecules.
Biological Research
This compound is being explored for its potential as a biochemical probe. Its reactive functional groups may allow it to interact with biological molecules, providing insights into biochemical pathways and mechanisms.
Medicinal Chemistry
Research is ongoing into the therapeutic properties of this compound. While specific medicinal applications are still under investigation, its structural features suggest potential efficacy in targeting certain biological pathways.
Industrial Applications
In industry, this compound can be utilized in the development of new materials and chemical processes. Its unique properties may lead to advancements in synthetic methodologies.
Case Study 1: Synthesis and Reactivity
A study demonstrated the successful synthesis of 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride via bromination and subsequent chlorination. The reactivity profile showed that it could efficiently participate in Suzuki-Miyaura coupling reactions, yielding various biaryl derivatives that are important in pharmaceuticals .
Research has indicated that derivatives of this compound exhibit promising biological activity against certain cancer cell lines. The mechanism appears to involve interaction with specific enzymes related to cancer proliferation .
Case Study 3: Material Science Applications
In material science, this compound has been tested for its utility in creating novel polymeric materials. Its ability to form covalent bonds with other materials enhances the mechanical properties of composites .
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is not fully understood, but it is believed to interact with various molecular targets due to its reactive functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The quinoline core may also interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- In contrast, the pyridinyl group in C₁₅H₉BrCl₂N₂O introduces electron-withdrawing effects, increasing electrophilicity at the carbonyl carbon .
- Steric Effects: Bulkier substituents like isopropoxy (C₁₉H₁₅BrClNO₂) or ethoxy (C₁₈H₁₃BrClNO₂) may hinder nucleophilic attack at the carbonyl chloride compared to smaller methoxy groups .
Physical and Hazard Properties
- Solubility : Compounds with hydrophobic substituents (e.g., isopropoxy, methyl) exhibit lower aqueous solubility but better organic solvent compatibility .
- Hazards: Acyl chlorides are universally moisture-sensitive and corrosive. The "IRRITANT" classification for C₁₈H₁₃BrClNO₂ and C₁₈H₁₃BrClNO underscores the need for handling precautions .
Research Findings and Trends
Recent studies highlight the utility of brominated quinoline carbonyl chlorides in drug discovery, particularly as kinase inhibitors or antimicrobial agents. For example:
- The 2,4-dimethoxyphenyl variant’s electron-rich aromatic system may enhance binding to biological targets, as seen in related quinoline-based therapeutics .
Biological Activity
Overview
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is a compound with the molecular formula C18H13BrClNO3 and a molecular weight of 406.66 g/mol. It features a quinoline core that is known for its diverse biological activities, particularly in medicinal chemistry. The compound's structure allows it to interact with various biological targets, potentially leading to therapeutic applications.
The synthesis of 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride typically involves multiple steps, beginning with the bromination of 2-(2,4-dimethoxyphenyl)quinoline to introduce the bromine atom at the 6-position. This compound can be synthesized through methods involving thionyl chloride and other reagents under controlled conditions to ensure high yield and purity .
The biological activity of this compound is largely attributed to its reactive functional groups. The carbonyl chloride moiety can form covalent bonds with nucleophilic sites in proteins and other biological molecules, potentially altering their function. Additionally, the quinoline structure may intercalate with DNA or inhibit specific enzymes, thereby influencing various biochemical pathways .
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that various quinoline derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer) . Specifically, compounds similar to 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride have demonstrated selective cytotoxicity against cancer cells while sparing normal cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride | A549 | TBD |
| 6-Bromoquinazoline derivative | MCF-7 | 5.9 ± 1.7 |
| Cisplatin | A549 | 15.37 |
Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that these compounds exhibit activity against mycobacterial species, indicating potential for development as anti-tuberculosis agents . The presence of the bromine atom in the structure may enhance this activity compared to non-brominated analogs.
Case Studies
- Antiproliferative Evaluation : A study investigated a series of quinoline derivatives for their antiproliferative effects against multiple cancer cell lines. The results indicated that compounds bearing similar structural motifs to 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride exhibited promising cytotoxic effects, particularly against lung cancer cells (A549), with IC50 values significantly lower than standard chemotherapeutics like cisplatin .
- Mechanistic Studies : Further research has focused on elucidating the mechanism of action of quinoline derivatives through flow cytometry and fluorescence microscopy. These studies demonstrated that certain derivatives could induce apoptosis via DNA damage pathways and cell cycle arrest mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
